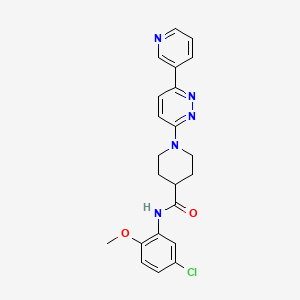
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine core, a pyridazine moiety, and various aromatic substituents. Its molecular formula is C19H19ClN4O, and it exhibits properties typical of N-heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyridazine ring have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MDA-MB 231 (breast cancer) cells .
Antimicrobial Activity
The compound's structural analogs have also been investigated for their antimicrobial properties. A study reported that certain piperidine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the target compound may possess similar antimicrobial effects.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation : It could act on various receptors, potentially influencing pathways related to cell survival and proliferation.
Case Studies
- In Vitro Studies : A study utilizing the MTT assay evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, supporting its potential as an anticancer agent .
- Predictive Modeling : Computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) have been employed to predict the pharmacological profiles of similar piperidine derivatives. These analyses suggest a broad spectrum of activity against various biological targets, including those involved in cancer and microbial infections .
Data Tables
科学研究应用
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide has been explored for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific cellular targets. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential use in cancer therapy.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially through mechanisms involving the inhibition of cell wall synthesis or metabolic pathways .
The compound's biological activities have been the subject of extensive research:
- Anti-inflammatory Effects : It has demonstrated the ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Antiviral Effects : Preliminary studies suggest that it may possess antiviral properties, possibly by inhibiting viral replication or interfering with viral entry into host cells.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-20-6-4-17(23)13-19(20)25-22(29)15-8-11-28(12-9-15)21-7-5-18(26-27-21)16-3-2-10-24-14-16/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVLADDVHZSLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













